![molecular formula C20H23N3OS B2541784 N-((4-cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034399-39-6](/img/structure/B2541784.png)
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide
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Description
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide, also known as CXM or CXM-101, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. CXM is a small molecule that belongs to the class of indole-based compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis and Evaluation of Anticancer Agents
A study by Evren et al. (2019) explored the synthesis of thiazole derivatives, including compounds similar to N-((4-cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide, and their evaluation as anticancer agents. They discovered that certain derivatives exhibited significant selective cytotoxicity against A549 human lung adenocarcinoma cells while showing minimal effects on NIH/3T3 mouse embryoblast cell lines, indicating potential for targeted cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antioxidant Activity Exploration
Gopi and Dhanaraju (2020) synthesized novel derivatives of 1H-indol-1-yl)acetamide to assess their antioxidant activity. Their findings showed that some compounds displayed significant antioxidant properties, suggesting their utility in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Antimicrobial Properties
Pandya and Joshi (2021) reported on the synthesis of novel heterocyclic compounds, including those structurally related to N-((4-cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide, evaluating their biological activity against various bacteria and fungi. This study contributes to the understanding of the compound's potential in antimicrobial applications (Pandya & Joshi, 2021).
Catalytic Activity and Biological Evaluation
Nickel Ferrite Nanoparticles as Catalysts
Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in the synthesis of indole derivatives, indicating the compound's role in enhancing chemical reactions for synthesizing biologically active molecules (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).
Design and Synthesis of Anti-Inflammatory Drugs
Al-Ostoot et al. (2020) conducted a study on the synthesis of indole acetamide derivatives and their evaluation as anti-inflammatory drugs through molecular docking analysis. This research highlights the potential of N-((4-cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide derivatives in the development of new anti-inflammatory treatments (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19(13-23-11-10-16-8-4-5-9-18(16)23)21-12-20-22-17(14-25-20)15-6-2-1-3-7-15/h4-5,8-11,14-15H,1-3,6-7,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKGHDAPPHIOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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